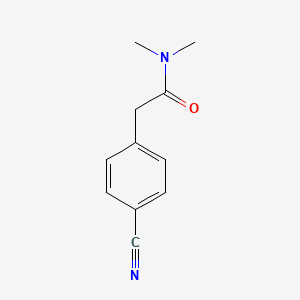![molecular formula C11H7F5O3 B3038246 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 832740-91-7](/img/structure/B3038246.png)
1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Übersicht
Beschreibung
“4-(Difluoromethoxy)phenyl isocyanate”, also known as “1-(difluoromethoxy)-4-isocyanatobenzene”, is an organic building block containing an isocyanate group .
Molecular Structure Analysis
The molecular formula for “4-(Difluoromethoxy)phenyl isocyanate” is F2CHOC6H4NCO . The molecular weight is 185.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Difluoromethoxy)phenyl isocyanate” are as follows: It has a refractive index of 1.495 . The boiling point is 209 °C , and the density is 1.323 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione has been studied for its reactions and synthetic applications. For instance, difluorodienes, which are derivatives of such compounds, are used in double dehydrobromination reactions with DBU, leading to the synthesis of new chemical entities (Elsheimer, Foti, & Bartberger, 1996). This underscores its utility in organic synthesis, particularly in creating fluorinated compounds.
Luminescence Probes
Compounds like 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione have been employed in the development of luminescence probes. For example, europium complexes with β-diketone-derived ligands have been synthesized for detecting bilirubin in blood-serum samples using UV-visible absorption and fluorescence spectroscopies (Yang et al., 2018). These probes demonstrate the potential of such compounds in medical diagnostics and analytical chemistry.
Materials for Functional Devices
This compound and its derivatives have been explored for creating functional materials, such as in the synthesis of asymmetric tetrathiafulvalene derivatives for potential use in conducting, nonlinear optical, and magnetic materials (Wang et al., 2011). These applications showcase the versatility of 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione in materials science.
Photostabilization of Polymers
β-Dicarbonyl compounds like 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione have been found effective in photostabilizing polymers against photodegradation. This is achieved through photo-enolization reactions, which consume UV radiation, thereby protecting the polymers (Wu, Chang, Mou, & Rabek, 1991). Such studies are crucial in the field of polymer chemistry and materials protection.
Synthesis and Characterization of Complexes
Further research has been conducted on the synthesis and characterization of various complexes using derivatives of 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione. These studies explore their potential in applications such as dye-sensitized solar cells and LED technologies, demonstrating the compound's relevance in renewable energy and electronics (Islam et al., 2006).
Safety and Hazards
“4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous. It may cause skin irritation, serious eye irritation, and allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O3/c12-10(13)19-7-3-1-6(2-4-7)8(17)5-9(18)11(14,15)16/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPIMJKOZCWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181730 | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
832740-91-7 | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)
![3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3038165.png)
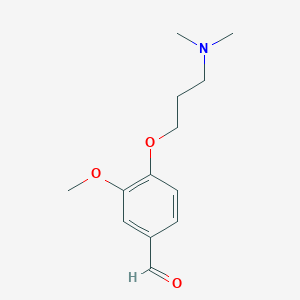
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)

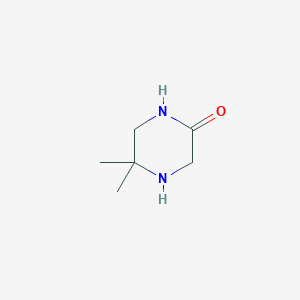
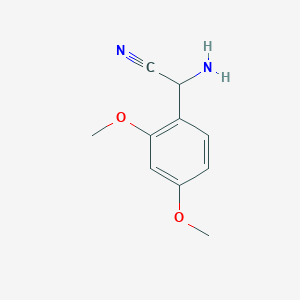
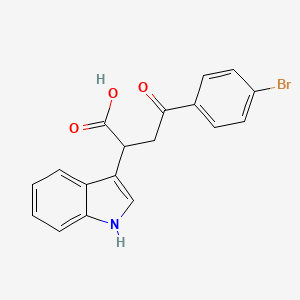
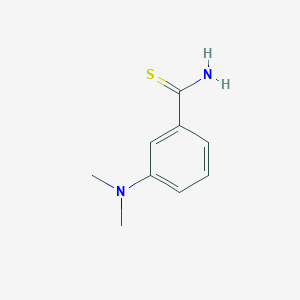

![1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B3038181.png)
